molecular formula C11H20N2O B2524898 N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 1693892-65-7

N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide

Cat. No.: B2524898
CAS No.: 1693892-65-7
M. Wt: 196.294
InChI Key: SRVJPEPOIIISAA-UHFFFAOYSA-N
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Description

N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide is a synthetic compound with the molecular formula C11H20N2O and a molecular weight of 196.294 g/mol. This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide typically involves the reaction of 1,4-dimethylpiperidine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide can be compared with other similar compounds, such as:

  • N-[(1,4-Dimethylpiperidin-4-yl)methyl]acetamide
  • N-[(1,4-Dimethylpiperidin-4-yl)methyl]butanamide
  • N-[(1,4-Dimethylpiperidin-4-yl)methyl]propanamide

These compounds share a similar piperidine core but differ in the nature of the substituent attached to the piperidine ring. The unique structure of this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

N-[(1,4-dimethylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-10(14)12-9-11(2)5-7-13(3)8-6-11/h4H,1,5-9H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJPEPOIIISAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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